5-Methyl-3-phenyl-1H-indazole

Descripción general

Descripción

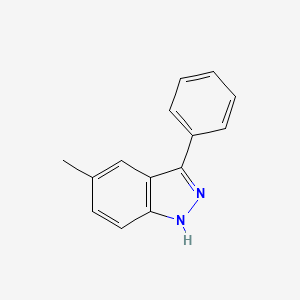

5-Methyl-3-phenyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and pyrazole ring system, with a methyl group at the 5-position and a phenyl group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-phenyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-phenylhydrazine with 2-methylbenzaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-3-phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Aplicaciones Científicas De Investigación

Anticancer Applications

5-Methyl-3-phenyl-1H-indazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the indazole scaffold can lead to potent inhibitors of various kinases involved in cancer progression.

Key Findings:

- Tyrosine Kinase Inhibition : A series of indazole derivatives have been synthesized and tested for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer signaling pathways. For instance, compounds derived from the indazole structure exhibited IC50 values as low as 2.9 nM against FGFR1, highlighting their potential as anticancer agents .

- Antiproliferative Activity : Certain derivatives have shown significant antiproliferative effects against cancer cell lines. For example, a compound with a 2,6-difluoro-3-methoxyphenyl group demonstrated remarkable activity with IC50 values of 25.3 nM in KG1 cell lines .

Table 1: Summary of Anticancer Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 99 | FGFR1 | 2.9 | - |

| Compound 100 | FGFR2 | 2.0 | - |

| Compound 106 | FGFR1 | 2.0 | - |

| Compound 119 | ERK1/2 | 20 / 7 | - |

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida species. Studies have shown that specific derivatives exhibit significant activity against both susceptible and resistant strains.

Key Findings:

- Broad-Spectrum Activity : The derivatives of this compound showed promising results against Candida albicans and Candida glabrata. One notable compound demonstrated a minimum inhibitory concentration (MIC) as low as 3.807 mM against C. albicans, indicating its potential as a new antifungal agent .

Table 2: Antifungal Activity Against Candida Species

| Compound | Target Strain | MIC (mM) |

|---|---|---|

| Compound 10g | C. albicans | 3.807 |

| Compound 3a | C. glabrata (susceptible) | 15.227 |

Antidepressant Potential

This compound has been investigated for its antidepressant properties, particularly through its action on serotonin pathways.

Key Findings:

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-Phenyl-1H-indazole: Lacks the methyl group at the 5-position.

5-Methyl-1H-indazole: Lacks the phenyl group at the 3-position.

1H-Indazole: The parent compound without any substituents.

Uniqueness: 5-Methyl-3-phenyl-1H-indazole is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with specific molecular targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

5-Methyl-3-phenyl-1H-indazole (FS-32) is a heterocyclic compound that belongs to the indazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Properties

This compound features a fused benzene and pyrazole ring system, with a methyl group at the 5-position and a phenyl group at the 3-position. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Target Interactions : The compound is known to interact with neurotransmitter systems, particularly in the context of antidepressant activity.

- Biochemical Pathways : It influences multiple biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its antiproliferative effects against various cancer cell lines, yielding promising results:

| Cell Line | GI(50) Value (µM) |

|---|---|

| Colon Cancer | 0.041 |

| Melanoma | 1.90 |

| Breast Cancer | 33.6 |

The compound was particularly effective against colon and melanoma cell lines, indicating its potential as an anticancer agent .

Antidepressant Effects

FS-32 has been investigated for its antidepressant-like effects in preclinical studies. Key findings include:

- Behavioral Studies : FS-32 suppressed isolation-induced fighting behavior in animal models without significantly affecting motor coordination.

- Mechanistic Insights : It appears to enhance monoamine neurotransmission and inhibit norepinephrine uptake, suggesting a unique mode of action compared to traditional antidepressants like imipramine .

Case Studies

- Preclinical Study on Antidepressant Activity : In a controlled study, FS-32 demonstrated significant antidepressant effects by modulating neurotransmitter levels without causing adverse side effects typically associated with existing antidepressants .

- Antiproliferative Activity Assessment : A series of synthesized indazole derivatives, including FS-32, were tested against the NCI tumor cell lines panel. The results indicated that FS-32 effectively inhibited cell growth across multiple cancer types .

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFJFOATAKURAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346212 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57614-16-1 | |

| Record name | 5-Methyl-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) interact with its target and what are the downstream effects?

A1: While the precise mechanism of action of FS-32 is still under investigation, research suggests it may exert its antidepressant effects through several pathways. [] FS-32 demonstrates anti-reserpine activity, suggesting an interaction with monoamine neurotransmission. [] Additionally, it exhibits catecholaminergic potentiation, indicating an enhancement of neurotransmitter activity. [] Unlike some tricyclic antidepressants, FS-32 shows a distinct pattern in norepinephrine potentiation tests, hinting at a potentially unique mode of action. [] Moreover, FS-32 inhibits norepinephrine uptake, albeit to a lesser extent than imipramine. [] Further research is needed to fully elucidate its primary targets and downstream effects.

Q2: What is known about the structure-activity relationship (SAR) of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A2: The research highlights that both FS-32 and its N-desmethylated derivative, FS97, exhibit distinct pharmacological profiles. [] Notably, FS97 demonstrates a preference for inhibiting type B monoamine oxidase (MAO-B), an enzyme involved in neurotransmitter breakdown. [] This selectivity suggests that structural modifications to the FS-32 scaffold, specifically the N-desmethylation, can significantly influence its interaction with biological targets and potentially lead to distinct therapeutic applications. Further investigations exploring different structural modifications are necessary to fully understand the SAR of this class of compounds.

Q3: What preclinical studies have been conducted to assess the efficacy of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?

A3: Preclinical studies in animal models demonstrate that FS-32 exhibits promising antidepressant-like effects. [] For instance, FS-32 effectively suppresses isolation-induced fighting behavior in animals without significantly affecting motor coordination, suggesting a potential for improved side effect profiles compared to some existing antidepressants. [] Additionally, FS-32 modulates the duration of afterdischarges elicited by electrical stimulation in specific brain regions, such as the amygdala and hippocampus, without inducing significant changes in brainwave activity. [] These findings further support the potential of FS-32 as a therapeutic agent for mood disorders.

Q4: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) compare to existing antidepressants like imipramine?

A4: While both FS-32 and imipramine demonstrate antidepressant-like effects, their pharmacological profiles differ in several key aspects. [] For instance, FS-32 exhibits a dose-dependent anti-reserpine effect, whereas imipramine shows a bell-shaped dose-response pattern. [] Furthermore, FS-32 appears to have a less pronounced peripheral anticholinergic action compared to imipramine, potentially leading to fewer side effects associated with this mechanism. [] These differences highlight the potential of FS-32 as a novel antidepressant with a unique pharmacological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.